Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

Description

The exact mass of the compound 1,2,3,4-Cyclobutanetetracarboxylic dianhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131455. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O6/c9-5-1-2(6(10)13-5)4-3(1)7(11)14-8(4)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYCECQIOXZODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C1C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196058 | |

| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4415-87-6, 4411-19-2 | |

| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]difuran-1,3,4,6-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC131455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c']difuran-1,3,4,6-tetraone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-CYCLOBUTANETETRACARBOXYLIC DIANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1DOQ7P28N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is a cycloaliphatic dianhydride that serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyimides. Its rigid and compact cyclobutane core imparts unique and desirable properties to the resulting polymers, including excellent thermal stability, high modulus, and superior dielectric properties. These characteristics make CBDA-based materials highly valuable in advanced applications such as liquid crystal display (LCD) alignment layers, 5G-enabled telecommunications hardware, and photosensitive polyimide materials for organic thin-film transistors.[1][2][3][4] This guide provides a comprehensive overview of CBDA, including its chemical and physical properties, detailed synthesis protocols, and key applications.

Chemical and Physical Properties

CBDA is a white to off-white crystalline powder that is sensitive to moisture.[5][6] Due to its rigid structure, it possesses a very high melting point.[1] While generally insoluble in water, it shows solubility in some organic solvents, particularly during the synthesis of poly(amic acid).

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4415-87-6 | [5][7][8][9][10] |

| Molecular Formula | C₈H₄O₆ | [5][7][8][9][10] |

| Molecular Weight | 196.11 g/mol | [5][7][8][9][10] |

| Appearance | White to off-white powder/crystal | [5][6] |

| Melting Point | >300 °C | [1][2][4][5][9][11][12][13] |

| Boiling Point (Predicted) | 545.3 ± 50.0 °C | [2][4][11][13] |

| Density (Predicted) | 1.823 ± 0.06 g/cm³ | [2][4][13] |

| Solubility | Soluble in Toluene | [13] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features/Notes | Reference |

| FTIR (KBr Pellet) | The infrared spectrum of acid anhydrides typically shows two distinct C=O stretching peaks due to symmetric and asymmetric stretching modes. | [5] |

| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich and in databases such as PubChem. | [5] |

| ¹³C NMR | Spectra available from suppliers and in chemical databases. | [5] |

Synthesis of this compound

The most common method for synthesizing CBDA is through the [2+2] photodimerization of maleic anhydride, followed by dehydration of the resulting cyclobutane-1,2,3,4-tetracarboxylic acid.[14]

Experimental Protocol: Photodimerization of Maleic Anhydride and Dehydration

This protocol is based on a method described in the literature.[1]

Materials:

-

Maleic anhydride

-

Ethyl acetate

-

Acetic anhydride

-

1,4-Dioxane

Equipment:

-

2L quartz glass photoreactor with UV lamps (300nm)

-

Stirrer

-

Cooler (air-cooling type)

-

Filtration apparatus

-

Vacuum dryer

-

Heating mantle

-

Freezer

Procedure:

Step 1: Photodimerization

-

To a 2L quartz glass photoreactor equipped with a stirrer and cooler, add 250 ml of ethyl acetate and 100 g of maleic anhydride.

-

Stir the mixture for complete mixing.

-

To prevent excessive temperature increase, start the air-cooling system.

-

Irradiate the mixture with UV light (300nm) for 24 hours with continuous stirring to prevent the reactants from adhering to the reactor walls.

-

A white solid product will form. Collect the solid by filtration.

-

Dry the white solid for 24 hours in a vacuum dryer at 60°C. This intermediate product is cyclobutane-1,2,3,4-tetracarboxylic acid.

Step 2: Dehydration and Recrystallization

-

Add the dried solid from Step 1 to acetic anhydride and dissolve it.

-

Slowly heat the solution to 150°C and maintain the reaction for 24 hours.

-

Filter the hot reaction solution through a filter paper to remove any impurities.

-

Place the filtered solution in a freezer at a temperature of 0°C or less for 24 hours to induce recrystallization, which will yield a yellow solid.

-

Collect the solid by filtration and wash it three times with 1,4-dioxane to remove any residual acetic anhydride.

-

Dry the final product, this compound (CBDA), in a vacuum oven at 60°C for 48 hours.

Applications in Polymer Chemistry

The primary application of CBDA is as a monomer for the synthesis of polyimides. The resulting polymers exhibit high thermal stability, excellent mechanical properties, and are often colorless, making them suitable for optical applications.[1]

Synthesis of Polyimides

Polyimides are synthesized through a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization.

Step 1: Poly(amic acid) Formation CBDA is reacted with a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at room temperature. The anhydride rings of CBDA open to form amide and carboxylic acid functionalities, resulting in a soluble poly(amic acid) solution.

Step 2: Imidization The poly(amic acid) is then converted to the final polyimide through either thermal or chemical dehydration.

-

Thermal Imidization: The poly(amic acid) solution is cast into a film and heated to high temperatures (e.g., 200-350°C) to induce cyclodehydration, forming the imide rings.

-

Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine, is added to the poly(amic acid) solution at room temperature to facilitate the ring-closing reaction.

Safety and Handling

CBDA is a combustible solid and is sensitive to moisture.[5][8][13] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a valuable monomer for the development of advanced polymer materials. Its unique rigid structure translates into polyimides with exceptional thermal, mechanical, and optical properties. The synthesis of CBDA via photodimerization of maleic anhydride is a well-established method, enabling its use in a variety of high-tech applications. For researchers and professionals in materials science and drug development, a thorough understanding of CBDA's properties and reaction chemistry is essential for leveraging its full potential in creating next-generation materials.

References

- 1. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]

- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]

- 4. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]

- 5. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [lzchemical.com]

- 7. Synthesis of this compound in Continuous Flow Photoreactor [finechemicals.com.cn]

- 8. This compound (≥94%) - Amerigo Scientific [amerigoscientific.com]

- 9. シクロブタン-1,2,3,4-テトラカルボン酸二無水物 ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 10. calpaclab.com [calpaclab.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride CAS#: 4415-87-6 [amp.chemicalbook.com]

- 14. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]

An In-depth Technical Guide to Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride: Structure, Properties, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA), a versatile chemical compound with significant applications in materials science and potential as a scaffold in medicinal chemistry. This document details its structure, physicochemical properties, synthesis methodologies, and current applications, with a focus on providing actionable information for scientific research and development.

Core Molecular Structure and Stereochemistry

This compound is a saturated alicyclic compound characterized by a four-membered carbon ring to which two anhydride functional groups are fused. Its chemical formula is C₈H₄O₆, and it has a molecular weight of 196.11 g/mol . The rigid, puckered nature of the cyclobutane ring imparts a unique three-dimensional structure to the molecule.[1]

The stereochemistry of CBDA is a critical aspect of its structure. The photodimerization of maleic anhydride, a common synthetic route, predominantly yields the cis,trans,cis-isomer. This stereochemical arrangement has been confirmed by X-ray crystallography.[2]

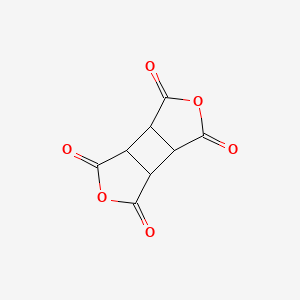

Structure Diagram:

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4415-87-6 | |

| Molecular Formula | C₈H₄O₆ | |

| Molecular Weight | 196.11 g/mol | |

| Appearance | White to light yellow powder/crystal | [] |

| Melting Point | >300 °C | |

| Boiling Point | 545.3 ± 50.0 °C | [4] |

| Density | 1.823 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in N-methyl-2-pyrrolidone (NMP). Very soluble in water. | [5][6] |

Table 2: Spectroscopic Data

| Technique | Key Features and Observations | Reference(s) |

| ¹H-NMR | The ¹H-NMR spectrum is expected to show signals corresponding to the protons on the cyclobutane ring. Due to the high symmetry of the cis,trans,cis-isomer, a simplified spectrum is anticipated. | [7] |

| ¹³C-NMR | The ¹³C-NMR spectrum will display resonances for the carbonyl carbons of the anhydride groups and the methine carbons of the cyclobutane ring. | [8] |

| FTIR | Characteristic strong absorption bands for the anhydride carbonyl groups (C=O stretching) are expected in the region of 1750-1850 cm⁻¹. | [9] |

| Raman | Raman spectroscopy can provide complementary information on the vibrational modes of the molecule, particularly the symmetric vibrations of the cyclobutane ring and anhydride groups. | [10] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

Table 3: Crystallographic Data for the Parent Tetracarboxylic Acid Dihydrate

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [11] |

| Space Group | P 1 21/c 1 | [11] |

| a | 6.081 Å | [11] |

| b | 15.034 Å | [11] |

| c | 12.304 Å | [11] |

| α | 90.00° | [11] |

| β | 102.928° | [11] |

| γ | 90.00° | [11] |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound is through the [2+2] photocycloaddition of maleic anhydride.[12] Several variations of this protocol exist, differing in the choice of solvent, light source, and reaction conditions.

General Photochemical Synthesis from Maleic Anhydride

This protocol describes a general procedure for the synthesis of CBDA via the photodimerization of maleic anhydride.

Experimental Workflow:

Caption: General workflow for the photochemical synthesis of CBDA.

Detailed Protocol:

-

Reaction Setup: A solution of maleic anhydride in a suitable solvent (e.g., ethyl acetate or diethyl carbonate) is prepared in a photoreactor.[13] The concentration of maleic anhydride can influence the reaction yield.[14] The reactor is typically equipped with a UV lamp, a cooling system to maintain the desired reaction temperature, and a stirrer.

-

Photoreaction: The solution is irradiated with UV light, typically in the range of 300-400 nm.[13] The reaction temperature is maintained at a low level, for instance, between 5 °C and 25 °C, to favor the desired cycloaddition reaction and minimize side reactions.[13] The reaction time can vary from several hours to over 100 hours depending on the scale and specific conditions.[13]

-

Product Isolation and Purification: As the reaction progresses, the product, this compound, often precipitates from the solution as a white solid.[13] Upon completion of the reaction, the solid product is isolated by filtration. The collected solid is then washed with a suitable solvent to remove any unreacted starting material and byproducts. Finally, the product is dried under vacuum to yield the pure dianhydride.[13]

Two-Step Synthesis via Hydrolysis and Dehydration

An alternative synthetic route involves the initial synthesis of cyclobutane-1,2,3,4-tetracarboxylic acid, followed by a dehydration step to form the dianhydride.

Synthesis Pathway:

Caption: Two-step synthesis of CBDA via the tetracarboxylic acid intermediate.

Detailed Protocol:

-

Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Acid: This intermediate can be prepared by the photodimerization of maleic acid or fumaric acid.[2]

-

Dehydration to the Dianhydride: The isolated cyclobutane-1,2,3,4-tetracarboxylic acid is then treated with a dehydrating agent, such as acetic anhydride, at an elevated temperature (e.g., 140 °C) to induce the formation of the dianhydride.[12] The product is then isolated and purified.

Applications in Research and Development

This compound is a valuable building block in several areas of research and development, primarily in polymer chemistry. Its potential in medicinal chemistry, while less explored, is an emerging area of interest.

Polymer Chemistry: High-Performance Polyimides

The primary application of CBDA is as a monomer in the synthesis of polyimides.[4] Polyimides derived from this alicyclic dianhydride exhibit a unique combination of desirable properties, including:

-

High Thermal Stability: These polyimides can withstand high temperatures, making them suitable for applications in electronics and aerospace.[12]

-

Optical Transparency: The absence of aromatic charge-transfer complexes, which are common in aromatic polyimides, results in colorless and transparent films.[5] This property is highly advantageous for applications in flexible displays and other optical components.

-

Excellent Dielectric Properties: The low polarity of the cyclobutane ring contributes to low dielectric constants and dissipation factors, which are crucial for high-frequency electronic applications, such as in 5G technology.[15]

The synthesis of polyimides from CBDA typically involves a two-step process:

-

Poly(amic acid) Formation: CBDA is reacted with a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical imidization, which involves the removal of water to form the imide rings.

Potential in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not yet widely reported, its rigid and three-dimensional cyclobutane scaffold holds significant potential for the design of novel therapeutic agents.[1] The cyclobutane moiety is increasingly being incorporated into drug candidates to:

-

Introduce Conformational Rigidity: The puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance its binding affinity and selectivity for a biological target.[1][16]

-

Improve Pharmacokinetic Properties: The replacement of more metabolically labile groups with a stable cyclobutane ring can improve the metabolic stability and overall pharmacokinetic profile of a drug candidate.[1]

-

Serve as a Versatile Scaffold: The four carboxylic acid functionalities (in the parent acid) or the two reactive anhydride groups provide multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.[17]

Hypothetical Drug Discovery Workflow:

Caption: A potential workflow for utilizing CBDA in a drug discovery program.

Although specific examples of drugs derived from CBDA are scarce in the current literature, its structural features are analogous to those found in other biologically active cyclobutane-containing molecules. For instance, cyclobutane rings are present in approved drugs where they contribute to the desired therapeutic effects.[1] The dianhydride's reactivity allows for its use in creating nanoparticles for potential drug delivery systems with antitumor properties.[17]

Safety and Handling

This compound is classified as a warning-level hazard, causing skin and serious eye irritation.[18] It is a combustible solid and is sensitive to moisture. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a molecule with a well-established role in materials science, particularly in the synthesis of high-performance polyimides. Its unique structural and physicochemical properties make it a valuable component for advanced materials. For drug development professionals, while direct applications are still in their infancy, the rigid cyclobutane scaffold of CBDA presents an intriguing and underexplored platform for the design of novel, conformationally constrained therapeutic agents. Further research into the synthesis of diverse derivatives and their subsequent biological evaluation is warranted to fully unlock the potential of this versatile compound in medicinal chemistry.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]

- 4. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(4415-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. CN102977112A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 14. Synthesis of this compound in Continuous Flow Photoreactor [finechemicals.com.cn]

- 15. dianhydrides.com [dianhydrides.com]

- 16. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | 4415-87-6 | Benchchem [benchchem.com]

- 18. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride from Maleic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride, a valuable monomer in the production of polyimides and other specialized polymers. The primary route to this compound is through the photochemical dimerization of maleic anhydride. This document details the underlying reaction mechanism, various experimental protocols, and key quantitative data to facilitate its synthesis in a laboratory setting.

Reaction Principle and Mechanism

The synthesis of this compound from maleic anhydride is achieved through a [2+2] cycloaddition reaction.[1][2] This reaction is photochemically induced, typically requiring ultraviolet (UV) irradiation to proceed.[1][3]

The accepted mechanism for this photodimerization involves the following key steps[2]:

-

Photoexcitation: A molecule of maleic anhydride absorbs a photon of UV light, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state (S₁) rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Diradical Formation: The excited triplet-state maleic anhydride molecule interacts with a ground-state maleic anhydride molecule. This interaction leads to the formation of a 1,4-diradical intermediate through the creation of two new sigma bonds.

-

Ring Closure: The diradical intermediate then undergoes intramolecular recombination to form the stable cyclobutane ring, yielding this compound.[2] The reaction typically results in the formation of the cis,trans,cis-isomer.[4][5]

Figure 1: Reaction mechanism for the photochemical dimerization of maleic anhydride.

Experimental Protocols and Quantitative Data

The synthesis of this compound can be carried out under various conditions. The choice of solvent, light source, and reaction temperature significantly influences the reaction efficiency and product yield.

Photochemical Dimerization of Maleic Anhydride

The initial step involves the photodimerization of maleic anhydride. Below are summarized protocols and results from various studies.

Table 1: Experimental Conditions for Photodimerization of Maleic Anhydride

| Solvent | Maleic Anhydride Concentration | Light Source | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ethyl Acetate | 100 g in 250 mL | UV lamps (300 nm) | Not specified | 24 | 71 (crude solid) | [6] |

| Diethyl Carbonate | 10 g in 100 g | LED (365 nm) | 5 | 200 | 76.5 | [3] |

| Diethyl Carbonate | 10 g in 200 g | LED (400 nm) | 25 | 300 | 64.6 | [3] |

| Ethyl Acetate | 10 g in 100 g | High-pressure mercury lamp | 5 | 6 | 32.8 | [3] |

| Acetone | Molar ratio MA/Py = 1.64 | Not specified | Room Temperature | Not specified | Not specified | [7] |

| Solid State | Thin layer | UV light (1750-4000 Å) | Not specified | 10 days | Not specified | [4] |

| Continuous Flow | 0.15 g/mL | UV irradiation | 5 | 1.33 (80 min residence) | 51.75 | [8] |

A general experimental workflow for the synthesis is as follows:

Figure 2: General experimental workflow for the synthesis of this compound.

Dehydration of Cyclobutane-1,2,3,4-tetracarboxylic Acid

The direct product of the photodimerization can be a mixture of the dianhydride and the corresponding tetracarboxylic acid due to the presence of trace water. Often, a subsequent dehydration step is necessary to convert the tetracarboxylic acid to the dianhydride. Acetic anhydride is commonly used for this purpose.

Table 2: Conditions for Dehydration to the Dianhydride

| Starting Material | Dehydrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 19.0 g Cyclobutane tetracarboxylic acid | 190 g Acetic Anhydride | 100 | 24 | 92.5 | 99.3 | [6] |

| 10 g Cyclobutane tetracarboxylic acid | 60 g Acetic Anhydride | 140 | 25 | 84.0 | 99.2 | [1] |

| 14.2 g Cyclobutane tetracarboxylic acid | 100 mL Acetic Anhydride | 80 | 5-6 | 74 | 99.2 | [9] |

| 21.3 g Cyclobutane tetracarboxylic acid | 200 mL Acetic Anhydride | 80 | 5-6 | 75.5 | 99.6 | [9] |

| 13.9 g Cyclobutane tetracarboxylic acid | 100 mL Acetic Anhydride | 80 | 5-6 | 76 | 99.2 | [9] |

| Crude photodimerization product | Acetic Anhydride | 150 | 24 | Not specified | Not specified | [6] |

Detailed Experimental Protocols

Protocol 1: Photodimerization in Ethyl Acetate followed by Dehydration[6]

-

Photoreaction: To a 2 L quartz glass photoreactor equipped with sixteen UV lamps (300 nm), a stirrer, and a cooler, add 250 mL of ethyl acetate and 100 g of maleic anhydride. Stir the mixture for complete dissolution. Irradiate the solution with UV light for 24 hours with continuous stirring to prevent the product from adhering to the reactor walls.

-

Isolation of Crude Product: After the reaction, filter the resulting white solid precipitate. Dry the solid in a vacuum dryer at 60°C for 24 hours. This yields approximately 71 g of the crude product.

-

Dehydration and Recrystallization: Add the dried solid to acetic anhydride and heat the mixture to 150°C for 24 hours. Filter the hot solution to remove any impurities. Allow the filtrate to cool in a freezer at 0°C or below for 24 hours to induce recrystallization.

-

Final Purification: Filter the resulting yellow solid and wash it three times with 1,4-dioxane to remove residual acetic anhydride. Dry the purified product in a vacuum oven at 60°C for 48 hours to obtain approximately 64 g of this compound.

Protocol 2: Synthesis in Diethyl Carbonate with LED Light Source[3]

-

Photoreaction: In a photoreactor protected by a nitrogen atmosphere, add 10 g of maleic anhydride and 100 g of diethyl carbonate. Control the reaction temperature at 5°C. Irradiate the solution with an LED cold ultraviolet light source (365 nm wavelength, 100 mW output power) for 200 hours.

-

Product Isolation: After the reaction period, suction-filter the reaction mixture.

-

Drying: Dry the collected solid to obtain 7.8 g of this compound. The reported purity is 98.1% with a yield of 76.5%.

Alternative Synthesis Route

An alternative, multi-step synthesis avoids the direct photodimerization of maleic anhydride. This method involves the synthesis of cyclobutane-1,2,3,4-tetracarboxylic acid from precursors like 1,4-cyclohexanedione-2,5-dicarboxylate or cyclopentanone-2,3,4-tricarboxylate through halogenation and a Favorskii rearrangement, followed by hydrolysis. The resulting tetracarboxylic acid is then dehydrated to the dianhydride.[9]

Conclusion

The photochemical dimerization of maleic anhydride is the most direct route for the synthesis of this compound. The reaction yield and purity are highly dependent on the experimental conditions, including the choice of solvent, light source, and temperature. For obtaining a high-purity product, a subsequent dehydration step with acetic anhydride is often necessary. The use of modern photoreactors, such as continuous flow systems or those with LED light sources, can offer improved efficiency and control over the reaction. This guide provides the foundational knowledge and detailed protocols to aid researchers in the successful synthesis of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. Qtn 33. Suggest a mechanism to show how the following compound may be for.. [askfilo.com]

- 3. CN102977112A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. US3203886A - Photodimerization of maleic anhydride - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and characterization of maleic anhydride oligomers | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of this compound in Continuous Flow Photoreactor [finechemicals.com.cn]

- 9. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]

Technical Guide: 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CAS 4415-87-6)

Disclaimer: The compound associated with CAS number 4415-87-6 is 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride, not Ethyl (2-formyl-1-cyclopropyl-1H-indol-3-yl)acetate. This guide provides a comprehensive overview of the properties and uses of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride.

Chemical Identity and Properties

1,2,3,4-Cyclobutanetetracarboxylic dianhydride, also known as CBDA, is a cycloaliphatic dianhydride.[1][2] It is a key monomer used in the synthesis of high-performance polyimides.[3][4][5]

Chemical Structure and Identifiers

| Identifier | Value |

| CAS Number | 4415-87-6 |

| IUPAC Name | 4,9-dioxatricyclo[5.3.0.0²,⁶]decane-3,5,8,10-tetrone[6][7] |

| Molecular Formula | C₈H₄O₆[6][8][9][10][11][12] |

| Molecular Weight | 196.11 g/mol [6][8][9][10][11][12] |

| SMILES | C12C(C3C1C(=O)OC3=O)C(=O)OC2=O[10] |

| InChI | 1S/C8H4O6/c9-5-1-2(6(10)13-5)4-3(1)7(11)14-8(4)12/h1-4H[9] |

| Synonyms | 1,2,3,4-Cyclobutanetetracarboxylic acid dianhydride, Cyclobutanetetracarboxylic dianhydride, Maleic anhydride cyclic dimer, CBDA[4][8][9][12][13] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystal | [3][14] |

| Melting Point | >300 °C (lit.) | [3][4][5][9][15][16] |

| Boiling Point (Predicted) | 545.3 ± 50.0 °C | [3][4][16] |

| Density (Predicted) | 1.823 ± 0.06 g/cm³ | [3][4] |

| Solubility | Soluble in toluene | [3][14][17] |

| Sensitivity | Moisture sensitive | [3][14] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Synthesis and Experimental Protocols

The primary method for synthesizing 1,2,3,4-cyclobutanetetracarboxylic dianhydride is through the photodimerization of maleic anhydride.[3][11]

Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride from Maleic Anhydride

A detailed experimental protocol for this synthesis is described as follows:[3][11]

Materials and Equipment:

-

2L quartz glass photoreactor equipped with sixteen UV lamps (300nm), a stirrer, and a cooler.

-

Maleic anhydride

-

Ethyl acetate

-

Acetic anhydride

-

1,4-dioxane

-

Filter paper

-

Vacuum dryer

-

Freezer

Procedure:

-

To the 2L quartz glass photoreactor, add 250 ml of ethyl acetate and 100 g of maleic anhydride. Stir for complete mixing.

-

To prevent excessive temperature increase, start the air-cooling type cooler.

-

Irradiate the mixture with UV light for 24 hours with continuous stirring to prevent reactants from adhering to the reactor walls. This results in the formation of a white solid.

-

Filter the reaction mixture to isolate the white solid.

-

Dry the white solid for 24 hours in a vacuum dryer at 60°C.

-

Add the dried solid to acetic anhydride and dissolve it by slowly heating to 150°C. Maintain this temperature for 24 hours.

-

Filter the hot reaction solution through a filter paper to remove impurities.

-

Keep the filtrate in a freezer at a temperature of 0°C or less for 24 hours to induce recrystallization, which will yield a yellow solid.

-

Filter the recrystallized solid and wash it three times with 1,4-dioxane to remove any remaining acetic anhydride.

-

Dry the final product, 1,2,3,4-cyclobutanetetracarboxylic acid dianhydride (CBDA), in a vacuum oven at 60°C for 48 hours. This process yields 64g of the final product.[11]

Below is a Graphviz diagram illustrating the workflow for the synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride.

Applications and Uses

1,2,3,4-Cyclobutanetetracarboxylic dianhydride is primarily used as a monomer in the preparation of polyimides (PI).[3][4][5] These polyimides exhibit several desirable properties, making them suitable for various high-tech applications.

Polyimide Synthesis

CBDA is reacted with a diamine monomer to produce polyimides.[3][4] The resulting polyimide films have the following characteristics:

-

Excellent Heat Resistance : Can withstand high temperatures.[3][5]

-

Optical Transparency : The films are colorless and transparent, with a transmittance ranging from 81.5% to 85.8%.[3][5] This is a significant advantage over polyimides made with other dianhydrides, which can be dark yellow and have lower transmittance.[3][5]

-

Excellent Electrical Properties : These polyimides possess superior dielectric properties, including a decreased dielectric constant due to reduced intermolecular charge transfer complex (CTC) formation.[1][2]

-

High Modulus and Lower Flexibility : The rigid structure of CBDA results in polyimide films with high modulus and lower flexibility.[1][2]

The polymerization process can be visualized as a logical relationship between the monomers and the resulting polymer.

Applications of CBDA-based Polyimides

The unique properties of polyimides synthesized from CBDA make them ideal for:

-

High-Quality Display Materials : Such as liquid crystal displays (LCDs).[3][4][5]

-

Flexible OLED Panels : Their excellent optical transparency and dielectric properties are well-suited for advanced telecommunications hardware.[1][2]

-

Photosensitive Polyimide Materials : For use in high-performance organic thin-film transistors.[4]

-

Photonic Devices : Through selective crosslinking of the polyimide.[4]

Safety and Handling

1,2,3,4-Cyclobutanetetracarboxylic dianhydride is classified as an irritant.[6]

-

Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9][15]

-

Precautionary Statements : Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[6] In case of contact with eyes, rinse cautiously with water for several minutes.[15]

-

Storage : Store in a cool, dry place under an inert atmosphere, as it is sensitive to moisture.[3]

Spectral Data

Spectral data is crucial for the identification and characterization of 1,2,3,4-Cyclobutanetetracarboxylic dianhydride. While the raw spectra are not provided in the search results, their availability is noted.

-

NMR Spectroscopy : 1H NMR and 13C NMR spectra are available for this compound.[6][15][18]

-

Infrared (IR) Spectroscopy : FTIR spectra, typically obtained using a KBr-pellet technique, are available.[6][18][19][20]

-

Mass Spectrometry (MS) : Mass spectral data is also available.[18]

For detailed spectral data, it is recommended to consult the sources cited, such as PubChem[6] and ChemicalBook[18].

Conclusion

1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CAS 4415-87-6) is a valuable monomer in the field of materials science, particularly for the synthesis of high-performance polyimides. Its unique cycloaliphatic structure imparts excellent thermal stability, optical transparency, and desirable electrical properties to the resulting polymers. These characteristics make it a critical component in the manufacturing of advanced electronics, including displays and photonic devices. Proper handling and storage procedures are necessary due to its irritant nature and moisture sensitivity. Further research into the polymerization of CBDA with various diamines could lead to the development of novel polyimides with tailored properties for specific applications.

References

- 1. lumtec.com.tw [lumtec.com.tw]

- 2. tw.lumtec.com.tw [tw.lumtec.com.tw]

- 3. 4415-87-6 | CAS DataBase [m.chemicalbook.com]

- 4. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]

- 5. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride | 4415-87-6 [chemicalbook.com]

- 6. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS RN 4415-87-6 | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. Cyclobutane-1,2,3,4-tetracarboxylic dianhydride = 94 4415-87-6 [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]

- 12. This compound (≥94%) - Amerigo Scientific [amerigoscientific.com]

- 13. CAS 4415-87-6: Tetrahydrocyclobuta[1,2-c:3,4-c′]difuran-1,… [cymitquimica.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. This compound, CAS No. 4415-87-6 - iChemical [ichemical.com]

- 16. CAS#:4415-87-6 | this compound | Chemsrc [chemsrc.com]

- 17. lookchem.com [lookchem.com]

- 18. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride(4415-87-6) 1H NMR spectrum [chemicalbook.com]

- 19. 1,5-DIMETHOXYPENTANE(111-89-7) IR Spectrum [m.chemicalbook.com]

- 20. hasinotech.lookchem.com [hasinotech.lookchem.com]

An In-depth Technical Guide to the Spectroscopic Data of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

Due to the limited availability of specific, publicly accessible, and verified quantitative data, the following tables present the expected ¹H NMR, ¹³C NMR, and IR spectral data for cyclobutane-1,2,3,4-tetracarboxylic dianhydride. These expectations are derived from the known chemical structure and typical spectroscopic values for analogous functional groups.

Table 1: Expected ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.5 | Singlet | 4H | Methine protons on the cyclobutane ring (CH) |

Note: The exact chemical shift can vary depending on the solvent and the stereochemistry of the molecule. Given the high degree of symmetry in some isomers, a single peak for all four methine protons is anticipated.

Table 2: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 - 175 | Carbonyl carbons in the anhydride rings (C=O) |

| ~ 40 - 50 | Methine carbons in the cyclobutane ring (CH) |

Note: The chemical shifts are estimates and can be influenced by the solvent and the specific isomer.

Table 3: Expected IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 - 2850 | Medium | C-H stretching of the cyclobutane ring |

| ~ 1860 - 1820 | Strong | Asymmetric C=O stretching of the anhydride |

| ~ 1790 - 1750 | Strong | Symmetric C=O stretching of the anhydride |

| ~ 1300 - 900 | Medium-Strong | C-O stretching of the anhydride |

Note: The characteristic double peak for the carbonyl stretch is a hallmark of an anhydride functional group.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the subsequent acquisition of its NMR and IR spectra.

Synthesis of this compound

This protocol is based on the photodimerization of maleic anhydride.

-

Reaction Setup : In a quartz photoreactor equipped with a magnetic stirrer and a UV lamp (e.g., 300 nm), a solution of maleic anhydride in a suitable solvent such as ethyl acetate is prepared.[1] A typical concentration would be 100g of maleic anhydride in 250ml of ethyl acetate.[1]

-

Photoreaction : The solution is stirred and irradiated with the UV lamp for approximately 24 hours at a controlled temperature to avoid overheating.[1] The product is expected to precipitate out of the solution as a white solid.

-

Isolation of Intermediate : The precipitated solid, the dimeric acid, is isolated by filtration and dried in a vacuum oven at around 60°C for 24 hours.[1]

-

Dehydration to Dianhydride : The dried intermediate is then refluxed in an excess of a dehydrating agent, such as acetic anhydride, for several hours. A common procedure involves heating 10g of the tetracarboxylic acid with 60g of acetic anhydride at 140°C for 25 hours.[2]

-

Purification : The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is the this compound, which can be further purified by recrystallization.

NMR Spectroscopy

-

Sample Preparation : A sample of approximately 5-10 mg of the purified dianhydride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

-

A standard pulse sequence is used with a 90° pulse angle.

-

The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to at least 5 times the longest T₁ to ensure quantitative integration.

-

-

¹³C NMR Acquisition :

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz.

-

Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

A wider spectral width is used to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

IR Spectroscopy

-

Sample Preparation : A small amount of the solid dianhydride sample is finely ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition :

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Discovery and History of Cyclobutane Tetracarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane tetracarboxylic acids, a unique class of cycloaliphatic compounds, have garnered significant interest in various scientific disciplines, from polymer chemistry to medicinal chemistry. Their rigid, three-dimensional structure provides a versatile scaffold for the synthesis of complex molecules, including high-performance polymers and novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, stereochemistry, and applications of cyclobutane tetracarboxylic acids, with a particular focus on their relevance to drug development. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif in organic chemistry.[1] Despite its inherent ring strain, the cyclobutane scaffold is found in a number of natural products and has been increasingly incorporated into medicinal chemistry programs to enhance the pharmacological properties of small molecules.[2] The rigid, puckered conformation of the cyclobutane ring offers a level of three-dimensionality that can be advantageous for molecular recognition and binding to biological targets.

Among the various substituted cyclobutanes, the tetracarboxylic acid derivatives, particularly cyclobutane-1,2,3,4-tetracarboxylic acid, represent a class of molecules with a high density of functional groups. This tetra-functionality allows for the construction of intricate molecular architectures and has made them valuable building blocks in materials science, most notably in the synthesis of specialty polyimides.[3] In the realm of drug discovery, the cyclobutane core is utilized to create rigid scaffolds that can orient pharmacophoric elements in a precise manner, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. This guide will delve into the historical context of their discovery, detail the key synthetic methodologies, explore their rich stereochemistry, and discuss their emerging applications in the development of new therapeutics.

A History of Discovery: From Misidentification to Confirmation

The early history of cyclobutane chemistry was fraught with challenges and misconceptions, largely due to the unexpected reactivity of small ring systems and the limitations of analytical techniques of the era. Early attempts to synthesize cyclobutane dicarboxylic acids often led to incorrect structural assignments. For instance, in 1881, Markownikoff and Krestownikoff reported a synthesis that they believed yielded a cyclobutane derivative, but it was later shown to be a cyclopropane derivative. This history of mistaken identity underscores the complexities that early chemists faced in confirming the structure of these strained cyclic compounds.

The definitive entry into the world of cyclobutane tetracarboxylic acids came through the study of the photodimerization of maleic anhydride. This [2+2] cycloaddition reaction, induced by ultraviolet light, provided a direct route to cyclobutane-1,2,3,4-tetracarboxylic dianhydride.[3] This photochemical transformation has become the cornerstone of cyclobutane tetracarboxylic acid chemistry and is the most widely used method for the synthesis of its dianhydride precursor. The subsequent hydrolysis of this dianhydride yields the corresponding tetracarboxylic acid.

Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Acid and its Dianhydride

The primary route to cyclobutane-1,2,3,4-tetracarboxylic acid is a two-step process that begins with the synthesis of its dianhydride.

[2+2] Photocycloaddition of Maleic Anhydride

The most common and efficient method for synthesizing this compound is the [2+2] photocycloaddition of maleic anhydride.[3] This reaction involves the irradiation of a solution of maleic anhydride with ultraviolet light, which excites the maleic anhydride molecules and leads to the formation of a cyclobutane ring through the dimerization of two molecules.

Hydrolysis of the Dianhydride

The cyclobutane-1,2,3,4-tetracarboxylic acid is obtained by the hydrolysis of the corresponding dianhydride. This reaction is typically carried out by heating the dianhydride in the presence of water or an acidic solution.[3]

Stereochemistry

The photodimerization of maleic anhydride can theoretically lead to several stereoisomers of this compound. However, the reaction is highly stereoselective, predominantly yielding the cis,trans,cis-isomer.[4] This stereochemical outcome is a result of the orbital symmetry rules governing photochemical [2+2] cycloadditions. Subsequent hydrolysis of this dianhydride leads to the corresponding cis,trans,cis-tetracarboxylic acid. In total, there are four possible stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid.[5]

Experimental Protocols

Synthesis of this compound

A variety of solvents and reaction conditions have been reported for the photodimerization of maleic anhydride. The following table summarizes some of the reported experimental parameters.

| Starting Material | Solvent | Light Source | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Maleic Anhydride | Ethyl Acetate | High-pressure Hg lamp | 5 | 6 | 32.8 | 96.5 | [6] |

| Maleic Anhydride | Diethyl Carbonate | LED (300nm) | -5 | 100 | 37.5 | 98.6 | [6] |

| Maleic Anhydride | Diethyl Carbonate | LED (365nm) | 5 | 200 | 76.5 | 98.1 | [6] |

| Maleic Anhydride | Diethyl Carbonate | LED (400nm) | 25 | 300 | 64.6 | 96.4 | [6] |

Detailed Protocol (Example using Diethyl Carbonate): [6]

-

To a photoreactor protected by a nitrogen atmosphere, add 10g of maleic anhydride and 100g of diethyl carbonate.

-

Control the reaction temperature at 5°C.

-

Irradiate the reaction mixture with a 365nm LED cold ultraviolet light source (output power: 100mW) for 200 hours.

-

After the reaction is complete, filter the reaction solution by suction.

-

Dry the collected solid to obtain the this compound product.

Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Acid via a Tetramethyl Ester Intermediate[4]

An alternative route involves the synthesis of the tetramethyl ester followed by hydrolysis.

1. Synthesis of Cyclobutane Tetracarboxylic Acid Tetramethyl Ester:

-

Dissolve 20g of dimethyl maleate in 100g of deionized water in a photochemical reactor.

-

Protect the reaction with nitrogen and irradiate with ultraviolet light at 10°C for 20 hours.

-

A white solid will precipitate. Filter and dry under reduced pressure at 60°C to obtain the tetramethyl ester.

-

Yield: 96.5%

-

Melting Point: 144-146°C

-

2. Hydrolysis to Cyclobutane Tetracarboxylic Acid:

-

In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester and 30g of hydrochloric acid.

-

Control the temperature at 80°C and react for 20 hours.

-

Cool to room temperature, concentrate, and dry to obtain the tetracarboxylic acid.

-

Yield: 80.0%

-

Melting Point: 239-241°C

-

Applications in Drug Development

The rigid and well-defined three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of new therapeutic agents.[2] The incorporation of a cyclobutane moiety can lead to improved metabolic stability, conformational restriction of flexible molecules, and the ability to act as a bioisostere for other cyclic systems.

While the direct use of cyclobutane tetracarboxylic acids in marketed drugs is not yet prevalent, their derivatives and the underlying cyclobutane scaffold are of significant interest in drug discovery.

-

Scaffolds for Bioactive Molecules: The cyclobutane core can serve as a central scaffold to which various pharmacophoric groups can be attached in a specific spatial orientation. This is crucial for optimizing interactions with biological targets such as enzymes and receptors.[6]

-

Enzyme Inhibitors: The rigid nature of the cyclobutane ring can be exploited to design potent and selective enzyme inhibitors. By positioning key functional groups in a pre-organized manner that complements the enzyme's active site, high binding affinity can be achieved.

-

Antiviral Agents: Cyclobutane nucleoside analogues have shown promise as antiviral agents.[7][8] The constrained four-membered ring can mimic the furanose ring of natural nucleosides while offering altered metabolic stability and interaction with viral polymerases.

-

Drug Delivery: The multiple carboxylic acid groups of cyclobutane tetracarboxylic acid offer attachment points for conjugating drugs, targeting ligands, or solubilizing agents, making them potential candidates for the development of sophisticated drug delivery systems.

Conclusion

Cyclobutane tetracarboxylic acids and their derivatives represent a class of compounds with a rich history and significant potential for future applications. From their challenging initial discovery to their now well-established synthesis via photochemical methods, these molecules have transitioned from chemical curiosities to valuable building blocks in both materials science and medicinal chemistry. For drug development professionals, the rigid cyclobutane scaffold offers a unique tool to design novel therapeutics with enhanced properties. The continued exploration of the synthesis of diverse stereoisomers and the investigation of their biological activities are expected to unlock new opportunities for the development of innovative medicines.

Quantitative Data Summary

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Cyclobutane-1,2,3,4-tetracarboxylic Acid | C₈H₈O₈ | 232.14 | 239-241[3] |

| This compound | C₈H₄O₆ | 196.11 | >300 |

Table 2: Synthesis of this compound

| Solvent | Light Source | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Ethyl Acetate | High-pressure Hg lamp | 5 | 6 | 32.8 | 96.5 | [6] |

| Diethyl Carbonate | LED (300nm) | -5 | 100 | 37.5 | 98.6 | [6] |

| Diethyl Carbonate | LED (365nm) | 5 | 200 | 76.5 | 98.1 | [6] |

| Diethyl Carbonate | LED (400nm) | 25 | 300 | 64.6 | 96.4 | [6] |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. CN102977112A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. longdom.org [longdom.org]

- 8. rroij.com [rroij.com]

In-Depth Technical Guide to the Thermal Properties of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is a cycloaliphatic dianhydride that serves as a crucial building block in the synthesis of advanced polymers, particularly polyimides. Its rigid and strained four-membered ring structure imparts unique thermal and mechanical properties to the resulting materials. Polyimides derived from CBDA are noted for their excellent thermal stability, optical transparency, and low dielectric constants, making them suitable for applications in microelectronics, aerospace, and as alignment films for liquid crystal displays. This guide provides a comprehensive overview of the thermal properties of CBDA, including quantitative data from thermal analysis, detailed experimental protocols, and a proposed thermal decomposition pathway.

Thermal Properties of this compound

The thermal behavior of CBDA is characterized by its high melting point and significant thermal stability. The strained cyclobutane ring and the two anhydride functionalities contribute to a molecule that maintains its integrity at elevated temperatures.

Summary of Thermal Data

The key thermal properties of this compound are summarized in the table below. This data is essential for understanding the processing window and upper-use temperature of CBDA in various applications.

| Thermal Property | Value | Method |

| Melting Point | >300 °C | Not Specified |

| 5% Weight Loss Temperature (T5) | 315 °C | Thermogravimetric Analysis (TGA) |

| 10% Weight Loss Temperature (T10) | 342 °C | Thermogravimetric Analysis (TGA) |

| 50% Weight Loss Temperature (Td) | 368 °C | Thermogravimetric Analysis (TGA) |

Data sourced from a study on the synthesis of cyclobutane di- and tetracarboxylic acid building blocks from biomass-derived precursors.

Experimental Protocols for Thermal Analysis

The following sections detail the standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are pivotal in characterizing the thermal properties of materials like CBDA.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh a small sample of this compound (typically 5-10 mg) into a clean, tared TGA pan (e.g., platinum or alumina).

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Set the temperature program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature above the expected decomposition range (e.g., 600-800 °C).

-

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset of decomposition is often determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs (T5).

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation:

-

Accurately weigh a small sample of this compound (typically 2-5 mg) into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan to ensure a closed system, especially if sublimation or decomposition with gas evolution is expected.

-

Prepare an empty, hermetically sealed pan to be used as a reference.

-

-

Experimental Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Set the temperature program:

-

Equilibrate at a starting temperature.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the expected transition range.

-

A heat-cool-heat cycle is often employed to erase the thermal history of the sample.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Endothermic events (e.g., melting) will appear as peaks, while exothermic events will appear as valleys (or vice versa depending on instrument convention).

-

The peak temperature of the endotherm is taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

-

Proposed Thermal Decomposition Pathway

The following diagram illustrates a proposed thermal decomposition pathway for this compound.

Caption: Proposed thermal decomposition pathway of CBDA.

This proposed mechanism involves an initial high-temperature induced cleavage of the cyclobutane ring to form a diradical intermediate. This intermediate can then rearrange to form two molecules of maleic anhydride, the precursor from which CBDA is synthesized via photodimerization. At the high temperatures of decomposition, maleic anhydride itself is unstable and would further decompose into smaller gaseous molecules such as carbon dioxide and carbon monoxide.

Experimental Workflow for Thermal Analysis

The logical flow of experiments to fully characterize the thermal properties of a compound like CBDA is outlined below.

Solubility Profile of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, the solubility of related polyimides, and a general experimental protocol for determining solubility.

Core Concepts: Understanding Solubility

Solubility is a critical physicochemical property that dictates the suitability of a compound for various applications, from chemical synthesis to formulation development. For this compound, a key monomer in the synthesis of high-performance polyimides, understanding its solubility in different solvents is paramount for controlling reaction kinetics, polymer molecular weight, and the overall quality of the final material.

Qualitative Solubility Data

Available data on the solubility of this compound is primarily qualitative. The following table summarizes the reported observations.

| Solvent | Temperature | Solubility |

| Toluene | Not Specified | Soluble |

| Water | Not Specified | Very Soluble[1] |

It is important to note that the term "soluble" is a general descriptor and does not provide insight into the concentration limits. "Very soluble" suggests a higher degree of solubility. The high solubility in water is noteworthy and may be attributed to the hydrolysis of the anhydride groups to form the corresponding tetracarboxylic acid.

Solubility of Related Polyimides

While quantitative data for the dianhydride monomer is scarce, the solubility of polyimides derived from this compound provides indirect evidence of its reactivity and, by extension, its likely solubility in common polymerization solvents. Alicyclic polyimides, including those synthesized from CBDA, are known to exhibit better solubility in organic solvents compared to their aromatic counterparts.[2] Polyimides based on alicyclic dianhydrides have been reported to be soluble in a range of organic solvents.[3] For instance, some alicyclic polyimides are soluble in common organic solvents such as N-methyl-2-pyrrolidinone (NMP), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), chloroform, and tetrahydrofuran.[3] The good solubility of these polymers suggests that the dianhydride monomer itself must be at least partially soluble in these solvents to facilitate the polymerization reaction.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, a general experimental protocol for determining the solubility of a chemical compound is provided below. This method can be adapted for this compound.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance

-

Vials with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant using a syringe filter compatible with the solvent to remove any undissolved microparticles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., HPLC, UV-Vis).

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound.

Signaling Pathways and Logical Relationships

The concept of signaling pathways is not directly applicable to the solubility of a small molecule like this compound. However, the logical relationship between the molecular structure of the dianhydride and its interaction with solvents can be visualized.

Caption: Interaction of CBDA with different solvent types.

Conclusion

While precise quantitative solubility data for this compound remains elusive in readily available literature, qualitative reports and the successful synthesis of soluble polyimides using this monomer suggest its solubility in a range of solvents, particularly polar aprotic solvents commonly used in polymerization. For applications requiring exact solubility values, it is recommended that researchers perform experimental determinations following the general protocol outlined in this guide. Further research into the quantitative solubility of this important monomer would be a valuable contribution to the field of polymer chemistry and materials science.

References

Unveiling the Purity of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA), a critical building block in the synthesis of high-performance polyimides and other advanced materials. Ensuring the high purity of CBDA is paramount for achieving desired polymer properties and for the stringent requirements of pharmaceutical applications. This document outlines the potential impurities, details robust analytical methodologies for their detection and quantification, and presents the data in a clear and accessible format.

Understanding the Impurity Profile

The primary route to synthesizing this compound is through the [2+2] photodimerization of maleic anhydride, followed by dehydration of the resulting cyclobutane-1,2,3,4-tetracarboxylic acid.[1] This process, while effective, can introduce several potential impurities that may impact the final product's quality and performance.

Table 1: Potential Impurities in the Synthesis of this compound

| Impurity | Chemical Formula | Source | Potential Impact |

| Maleic Anhydride | C₄H₂O₃ | Unreacted starting material | Can act as a chain terminator in polymerization, affecting molecular weight and mechanical properties. |

| Cyclobutane-1,2,3,4-tetracarboxylic Acid | C₈H₈O₈ | Incomplete dehydration of the intermediate | Can alter polymerization kinetics and introduce hydrophilic groups, affecting the polymer's thermal and dielectric properties. |

| Acetic Anhydride | C₄H₆O₃ | Dehydrating agent | Residual solvent; can hydrolyze the dianhydride product. |

| Ethyl Acetate | C₄H₈O₂ | Reaction solvent | Residual solvent; needs to be removed to meet regulatory standards. |

| Other Photoproducts | Varies | Side reactions during photodimerization | May introduce structural defects in the polymer chain. |

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive purity analysis of CBDA. This section details the experimental protocols for key techniques capable of identifying and quantifying the potential impurities listed above.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a powerful technique for separating and quantifying non-volatile impurities such as maleic anhydride and cyclobutane-1,2,3,4-tetracarboxylic acid. A reversed-phase method with UV detection is highly effective.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water

-

B: Acetonitrile

-

-

Gradient:

Time (min) %A %B 0 95 5 10 50 50 15 5 95 20 5 95 21 95 5 | 25 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh approximately 10 mg of the CBDA sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analytes

GC-MS is ideal for the analysis of volatile impurities like residual solvents. For the non-volatile dianhydride and its corresponding acid, derivatization is necessary to increase their volatility. Silylation is a common and effective derivatization technique.[2][3]

Experimental Protocol: GC-MS Analysis (with Silylation)

-

Instrumentation: A GC-MS system with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

Injector Temperature: 280°C

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: 40-500 amu

-

Derivatization (Silylation):

-

Accurately weigh about 1 mg of the CBDA sample into a vial.

-

Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

-

Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-